2-(benzylthio)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide
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Overview
Description
2-(benzylthio)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide is a complex organic compound that features a benzylthio group and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylthio)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of 2-alkynyl thioanisoles catalyzed by gold(I)–IPr hydroxide . This method is efficient and applicable to a wide range of substrates with diverse electronic and steric properties.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
2-(benzylthio)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.
Scientific Research Applications
2-(benzylthio)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a drug candidate or a pharmacological tool.
Industry: It could be used in the development of new materials, such as organic semiconductors or catalysts.
Mechanism of Action
The mechanism of action of 2-(benzylthio)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide involves its interaction with molecular targets, which could include enzymes or receptors. The specific pathways and targets would depend on the context of its use, such as its role in a biological system or a catalytic process .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzylthio and thiophene derivatives, such as:
- 2-substituted benzo[b]thiophenes
- 3-ethynyl-2-(thiophen-2-yl)benzo[b]thiophene
- Chiral 2,3-dihydrobenzo[b]thiophene 1,1-dioxides
Uniqueness
What sets 2-(benzylthio)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide apart is its unique combination of functional groups, which may confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for further research and development.
Properties
IUPAC Name |
2-benzylsulfanyl-N-[(1-thiophen-2-ylcyclopropyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS2/c19-16(12-20-11-14-5-2-1-3-6-14)18-13-17(8-9-17)15-7-4-10-21-15/h1-7,10H,8-9,11-13H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUEWXKXHNPWZCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)CSCC2=CC=CC=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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